![molecular formula C22H21N5O4S B2355997 N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852376-46-6](/img/structure/B2355997.png)
N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5O4S and its molecular weight is 451.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized through multi-step processes, often involving the formation of derivatives for specific applications. For example, Shakir, Ali, and Hussain (2017) described the synthesis of compounds with similar structural motifs, emphasizing the chemical versatility and potential for modification of these compounds (Shakir, Ali, & Hussain, 2017).
Antioxidant and Anticancer Activity
- Research has shown that derivatives of this compound exhibit significant antioxidant abilities. For instance, the study by Shakir, Ali, and Hussain (2017) found that certain derivatives demonstrated higher antioxidant activity than ascorbic acid (Shakir, Ali, & Hussain, 2017).
- The compound's derivatives have also been explored for their anticancer properties. For example, Wang et al. (2015) reported that modifications of similar compounds led to significant antiproliferative activities against various cancer cell lines, suggesting potential applications in cancer treatment (Wang et al., 2015).
Antiviral and Antimicrobial Properties
- Some studies have investigated the antiviral and antimicrobial potential of related compounds. Shamroukh and Ali (2008) found that certain derivatives showed promising activity against the hepatitis-A virus (Shamroukh & Ali, 2008).
Structural Analysis and Optimization
- Detailed structural analysis and optimization studies have been conducted to understand the molecular properties of these compounds. For example, Sallam et al. (2021) performed density functional theory calculations and Hirshfeld surface analysis to elucidate the structure and interactions of a related compound (Sallam et al., 2021).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-29-15-6-4-14(5-7-15)22-25-24-19-10-11-21(26-27(19)22)32-13-20(28)23-17-9-8-16(30-2)12-18(17)31-3/h4-12H,13H2,1-3H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGPFCYEDGJPJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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